(E,2S,3R)-2-Aminotetradec-5-en-3-ol
Overview
Description
(E,2S,3R)-2-Aminotetradec-5-en-3-ol is a chiral amino alcohol with a unique stereochemistry. This compound is characterized by the presence of an amino group at the second carbon and a hydroxyl group at the third carbon of a tetradecene chain. The specific stereochemistry (E,2S,3R) indicates the spatial arrangement of these functional groups, which is crucial for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,2S,3R)-2-Aminotetradec-5-en-3-ol typically involves stereoselective reactions to ensure the correct configuration of the amino and hydroxyl groups. One common method is the asymmetric reduction of a precursor ketone using chiral catalysts or reagents. For example, the reduction of a ketone intermediate with a chiral borane reagent can yield the desired stereoisomer with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(E,2S,3R)-2-Aminotetradec-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA)
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Amides or other substituted derivatives
Scientific Research Applications
(E,2S,3R)-2-Aminotetradec-5-en-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its role in biochemical pathways and as a potential ligand for enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (E,2S,3R)-2-Aminotetradec-5-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Amino-2-hydroxybutanoic acid: Another chiral amino alcohol with similar functional groups but a shorter carbon chain.
(2S,3R)-2-Aminotetradecane-3-ol: Similar structure but lacks the double bond.
(2S,3R)-2-Aminotetradec-5-en-3-one: Similar structure but with a ketone group instead of a hydroxyl group
Uniqueness
(E,2S,3R)-2-Aminotetradec-5-en-3-ol is unique due to its specific stereochemistry and the presence of both an amino and hydroxyl group on a long carbon chain with a double bond. This combination of features makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(E,2S,3R)-2-aminotetradec-5-en-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h10-11,13-14,16H,3-9,12,15H2,1-2H3/b11-10+/t13-,14+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIMNRBWCSRKIX-NXFSIWHZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC(C(C)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C[C@H]([C@H](C)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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